tert-Butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate
Description
tert-Butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate is a peptidomimetic compound featuring a tert-butyl ester group, a central isoindolinone ring substituted with a hydroxyl group at the 5-position, and an amino-oxopentanoate backbone. Its structure is characterized by a hybrid architecture combining rigidity (from the isoindolinone core) and flexibility (from the pentanoate chain), making it a versatile intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) . The compound is synthesized via a multi-step process involving coupling reactions with tert-butyl 5-amino-4-(5-hydroxy-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate and electrophilic agents like 1,2-bis(2-iodoethoxy)ethane under basic conditions (Cs₂CO₃ in DMF) .
Properties
Molecular Formula |
C17H22N2O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 5-amino-4-(6-hydroxy-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-14(21)7-6-13(15(18)22)19-9-10-8-11(20)4-5-12(10)16(19)23/h4-5,8,13,20H,6-7,9H2,1-3H3,(H2,18,22) |
InChI Key |
KPTPMHLRDDDAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials and Intermediates
- (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride : A chiral amino acid derivative serving as the backbone for the pentanoate chain with amino and keto functionalities.
- 4-hydroxy-1-oxoisoindoline-2-yl derivatives : Isoindolinone moieties functionalized with hydroxy groups, serving as the aromatic heterocyclic component.
- Bromo- or iodo-substituted benzoate esters : Used for alkylation steps to attach the isoindolinone moiety to the amino acid derivative.
General Synthetic Route Overview
The synthesis of tert-butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate generally proceeds through the following stages:
Formation of the isoindolinone intermediate : Starting from bromo- or iodo-substituted benzoate esters, isoindolinone rings are constructed or functionalized, often protected with silyl groups (e.g., tert-butyldimethylsilyl) to mask hydroxy groups during early steps.
Alkylation of the amino acid derivative : The (S)-methyl or tert-butyl 5-amino-4,5-diamino-5-oxopentanoate is reacted with the halogenated isoindolinone derivative under basic conditions (e.g., potassium carbonate or N-ethyl-N-isopropylpropan-2-amine) in solvents like acetonitrile. This step forms the C–N bond linking the isoindolinone to the pentanoate chain.
Deprotection and functional group transformations : Protective groups such as silyl ethers are removed under mild acidic or fluoride ion conditions to reveal the free hydroxy group on the isoindolinone ring.
Purification : The crude product is purified by extraction, washing with aqueous acid/base, and chromatographic techniques such as silica gel column chromatography using dichloromethane/methanol mixtures.
Detailed Preparation Example
Based on a representative synthesis reported in medicinal chemistry literature and patent filings:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride + methyl 2-(bromomethyl)-3-(tert-butyldimethylsilyloxy)benzoate in acetonitrile, N-ethyl-N-isopropylpropan-2-amine, 40 °C, overnight | Alkylation of amino acid derivative with silyl-protected isoindolinone precursor | Formation of (S)-methyl 5-amino-4-(4-(tert-butyldimethylsilyloxy)-1-oxoisoindolin-2-yl)-5-oxopentanoate |
| 2 | Concentration, ether extraction, washes with 1N HCl, saturated NaHCO3, brine | Workup to remove impurities and inorganic salts | Yellow oil intermediate |
| 3 | Acidic or fluoride ion treatment | Removal of tert-butyldimethylsilyl protecting group | Free hydroxy isoindolinone moiety generated |
| 4 | Conversion of methyl ester to tert-butyl ester (if required) via ester exchange or direct use of tert-butyl protected amino acid | Final esterification step | tert-Butyl ester form of the target compound |
| 5 | Purification by silica gel chromatography (CH2Cl2/MeOH) | Isolation of pure product | This compound |
This sequence is supported by procedures described in patent WO2019040109A1 and related US patents, which emphasize the use of chiral amino acid derivatives and halogenated isoindolinone precursors under basic conditions for C–N bond formation.
Reaction Conditions and Optimization
- Solvents : Acetonitrile is preferred for alkylation due to its polar aprotic nature facilitating nucleophilic substitution.
- Bases : N-ethyl-N-isopropylpropan-2-amine and potassium carbonate are commonly used to deprotonate amines and promote alkylation.
- Temperature : Moderate heating (40–50 °C) is applied to drive alkylation reactions to completion over 12–24 hours.
- Protecting Groups : tert-Butyldimethylsilyl (TBDMS) groups protect hydroxy functionalities during alkylation, removed later by fluoride sources or mild acid.
- Purification : Silica gel chromatography with dichloromethane/methanol mixtures effectively separates the target compound from side products.
Analytical Data and Purity
The final product typically exhibits:
- Purity : ≥97% as confirmed by HPLC and NMR analysis.
- Physical form : Solid, stable under sealed dry storage at 2–8 °C.
- Spectroscopic confirmation : Characteristic NMR signals for tert-butyl ester, amino, hydroxy, and isoindolinone protons; mass spectrometry confirms molecular weight.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, halogenated isoindolinone derivatives |
| Key reaction type | Nucleophilic substitution (alkylation) |
| Solvent | Acetonitrile |
| Base | N-ethyl-N-isopropylpropan-2-amine, K2CO3 |
| Temperature | 40–50 °C |
| Reaction time | 12–24 hours |
| Protective groups | tert-butyldimethylsilyl (TBDMS) for hydroxy |
| Deprotection | Fluoride ion or mild acid |
| Purification | Silica gel chromatography (CH2Cl2/MeOH) |
| Product purity | ≥97% |
| Storage | Dry, sealed, 2–8 °C |
Research Discoveries and Improvements
- Chiral purity : Use of enantiomerically pure (S)-amino acid derivatives ensures stereochemical integrity of the final compound, critical for biological activity.
- Protecting group strategy : The introduction of silyl protecting groups on hydroxy functionalities prevents side reactions during alkylation, improving yields.
- Process scalability : Patents describe scalable methods suitable for industrial production, emphasizing reproducibility and high purity.
- Alternative linkages : Some studies explore ether linkages replacing amide bonds in related compounds to enhance metabolic stability, which may inform future modifications of this compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol.
Scientific Research Applications
Scientific Research Applications
- Chemistry Tert-Butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate serves as an intermediate in the synthesis of more complex molecules.
- Biology It is studied for its potential biological activity and interactions with biomolecules.
- Medicine The compound is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in the development of new materials and chemical processes.
Biological Activities
This compound has a molecular formula of C17H22N2O5 and a molar mass of approximately 334.37 g/mol. The presence of functional groups such as amino and hydroxy moieties contributes to its potential interactions with various biological targets.
The biological activities associated with this compound include:
- Anticancer Activity Similar compounds have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties The hydroxy group may enhance the compound's ability to combat microbial infections.
- Neuroprotective Effects Variants of the compound have been studied for their neuroprotective capabilities.
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 5-amino-4-(4-hydroxyisoindolin) | Similar isoindolinone core | Anticancer activity | Methyl group instead of tert-butyl |
| Ethyl 5-amino-4-(6-hydroxyisoindolin) | Hydroxylated isoindoline | Antimicrobial properties | Different substitution pattern on isoindoline |
| Propyl 5-amino-4-(7-hydroxyisoindolin) | Variants of hydroxy groups | Neuroprotective effects | Varying alkyl chain length |
This table illustrates the versatility of the isoindolinone framework and highlights the potential for developing novel derivatives tailored for specific biological activities.
Study on Anticancer Properties
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of structurally similar compounds, revealing that modifications to the isoindolinone core can significantly enhance cytotoxicity against various cancer cell lines.
Neuroprotective Effects
Research focusing on neuroprotection indicated that compounds with similar structures could prevent neuronal cell death in models of neurodegenerative diseases. The presence of hydroxyl groups was found to be crucial for this protective effect.
Antimicrobial Activity
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Properties
*Calculated based on molecular formula C₁₇H₂₁N₃O₆; †Estimated for C₁₇H₁₈BrF₁N₃O₅.
Key Research Findings
PROTAC Efficiency : The tert-butyl group in the target compound improves pharmacokinetic properties by reducing enzymatic degradation compared to methyl esters .
Substituent Effects :
- Hydroxyl vs. Nitro : Hydroxyl enhances solubility and H-bonding but reduces electrophilicity compared to nitro .
- Halogens : Bromo and fluoro substituents increase molecular weight and lipophilicity, impacting blood-brain barrier permeability .
Synthetic Flexibility: The amino-oxopentanoate backbone allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
tert-Butyl 5-amino-4-(5-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate is a complex organic compound with a molecular formula of C17H22N2O5 and a molar mass of approximately 334.37 g/mol. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The presence of functional groups such as amino and hydroxy moieties contributes to its potential interactions with various biological targets.
Chemical Structure
The compound features a tert-butyl group, an amino group, and a hydroxyisoindolinone moiety, which are critical for its biological activity. The structural representation is as follows:
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biomolecules, influencing their activity. The compound may interact with enzymes and receptors, modulating their functions and leading to various biological effects. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The hydroxy group may enhance the compound's ability to combat microbial infections.
- Neuroprotective Effects : Variants of the compound have been studied for their neuroprotective capabilities.
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 5-amino-4-(4-hydroxyisoindolin) | Similar isoindolinone core | Anticancer activity | Methyl group instead of tert-butyl |
| Ethyl 5-amino-4-(6-hydroxyisoindolin) | Hydroxylated isoindoline | Antimicrobial properties | Different substitution pattern on isoindoline |
| Propyl 5-amino-4-(7-hydroxyisoindolin) | Variants of hydroxy groups | Neuroprotective effects | Varying alkyl chain length |
This table illustrates the versatility of the isoindolinone framework and highlights the potential for developing novel derivatives tailored for specific biological activities.
Study on Anticancer Properties
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of structurally similar compounds, revealing that modifications to the isoindolinone core can significantly enhance cytotoxicity against various cancer cell lines .
Neuroprotective Effects
Research focusing on neuroprotection indicated that compounds with similar structures could prevent neuronal cell death in models of neurodegenerative diseases . The presence of hydroxyl groups was found to be crucial for this protective effect.
Antimicrobial Activity
Investigations into antimicrobial properties have shown that derivatives of this compound exhibit significant activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
